Tricosanoic Acid

Catalog No.
S580800
CAS No.
2433-96-7
M.F
C23H46O2
M. Wt
354.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricosanoic Acid

CAS Number

2433-96-7

Product Name

Tricosanoic Acid

IUPAC Name

tricosanoic acid

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25)

InChI Key

XEZVDURJDFGERA-UHFFFAOYSA-N

SMILES

Array

Synonyms

tricosanoic acid, tricosanoic acid, aluminum salt, tricosanoic acid, calcium salt, tricosanoic acid, lead salt

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)O

The exact mass of the compound Tricosanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Supplementary Records. It belongs to the ontological category of very long-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Tricosanoic acid is a saturated very-long-chain fatty acid (VLCFA) with a 23-carbon backbone (C23:0). Its most critical procurement-relevant characteristic is its odd-numbered carbon chain, which distinguishes it from the more abundant and commonly utilized even-chain VLCFAs such as behenic acid (C22:0) and lignoceric acid (C24:0). This structural distinction is not trivial; it imparts unique physical properties, including specific thermal behavior and crystal packing arrangements, that directly influence its suitability for specialized applications in materials science and analytical chemistry.

Substituting Tricosanoic acid with its nearest even-chain neighbors, behenic acid (C22:0) or lignoceric acid (C24:0), will lead to process failure in applications sensitive to thermal transitions and molecular-level organization. The odd-carbon chain length dictates a distinct crystal packing structure and a non-linear melting point trend (the odd-even effect), making it non-interchangeable for formulating phase-change materials or specialty lubricants with precise thermal setpoints. Furthermore, in analytical applications, its value as an internal standard for gas chromatography stems directly from its natural rarity in biological samples, a key feature its more common even-chain analogs lack. Direct substitution would compromise analytical accuracy by introducing a compound that is often endogenously present in the sample matrix.

Atypical Thermal Behavior: Lower Melting Point Than Adjacent Even-Chain Homologs

Tricosanoic acid exhibits a melting point that breaks the linear trend of its adjacent, even-numbered homologs, a phenomenon known as the odd-even effect. While fatty acid melting points generally increase with chain length, C23:0 melts at a temperature lower than both its shorter C22:0 neighbor and its longer C24:0 neighbor. This provides a specific thermal transition point unavailable from more common even-chain fatty acids.

Evidence DimensionMelting Point (°C)
Target Compound Data77–81 °C (Tricosanoic Acid, C23:0)
Comparator Or BaselineBehenic Acid (C22:0): ~80 °C; Lignoceric Acid (C24:0): ~84.2 °C
Quantified DifferenceBreaks the monotonic trend; melts at a lower temperature than its immediate even-chain neighbors.
ConditionsData compiled from standard physical property databases and datasheets.

For applications like phase-change materials or specialty lubricants, this specific, non-linear melting point allows for thermal tuning that cannot be achieved by simply substituting with the next available even-chain acid.

Analytical Utility: A Stable, Non-Interfering Internal Standard for Chromatography

Tricosanoic acid (C23:0) is frequently selected as an internal standard for the quantitative GC analysis of fatty acids in biological and food samples. Its utility stems from its rarity in nature, ensuring it does not overlap with endogenous, even-chain fatty acids (e.g., C16, C18, C22) commonly found in these matrices. In a direct comparison for fish oil analysis, C23:0 was found to be a comparable standard to nervonic acid (C24:1) but with the advantage of greater chemical stability.

Evidence DimensionSuitability as GC Internal Standard
Target Compound DataHigh stability; rare in most biological samples, preventing peak overlap.
Comparator Or BaselineCommon even-chain fatty acids (e.g., C18, C22): Often present in samples, causing interference. Nervonic acid (C24:1): Has lower chemical stability.
Quantified DifferenceQualitatively superior to endogenous fatty acids for standarding; greater stability than unsaturated C24:1 standard.
ConditionsGas chromatography with flame ionization detection (GC-FID) for fatty acid methyl esters (FAMEs).

For accurate and reproducible quantification of fatty acids in research or quality control, procuring C23:0 provides a reliable standard that minimizes analytical interference, a critical factor for data integrity.

Distinctive Crystal Packing and Monolayer Formation for Surface Engineering

The odd-carbon chain of tricosanoic acid results in fundamentally different two-dimensional and three-dimensional molecular packing compared to even-chain fatty acids. In self-assembled monolayers, this structural difference leads to a distinct unit cell arrangement; odd-numbered fatty acids like C23:0 form a unit cell composed of four molecules, whereas even-numbered series use a two-molecule unit cell. This alters the cohesion energy and packing density of the resulting film, directly impacting the properties of engineered surfaces.

Evidence DimensionUnit Cell Arrangement in Self-Assembled Monolayers
Target Compound DataComposed of four fatty acid molecules per unit cell.
Comparator Or BaselineEven-numbered fatty acids (e.g., Behenic Acid, C22:0): Composed of two fatty acid molecules per unit cell.
Quantified Difference2x difference in the number of molecules per unit cell, indicating a fundamentally different packing symmetry.
ConditionsMonolayer formation on highly ordered pyrolytic graphite (HOPG) observed by Scanning Tunneling Microscopy (STM).

For researchers in surface science and nanotechnology, this unique packing behavior is a critical design parameter for creating films with specific densities, stabilities, and surface energies that cannot be replicated with common even-chain substitutes.

High-Accuracy Internal Standard for Fatty Acid Quantification

Use as a high-purity internal standard in gas chromatography (GC) workflows for analyzing fatty acid profiles in food, clinical, and biological samples. Its rarity in natural sources prevents interference with common endogenous fatty acids, and its high stability ensures reliability during sample preparation and analysis.

Formulation of Phase-Change Materials (PCMs) with Specific Transition Temperatures

Ideal for developing thermal energy storage materials where the target melting point must be precisely controlled to fall between the transition temperatures of more common C22 and C24 fatty acids. Its distinct melting point, a direct result of the odd-even effect, provides an additional degree of freedom in formulation.

Fundamental Research in Surface Science and Self-Assembly

Serves as a critical tool for investigating the influence of odd-even chain length effects on the structure, stability, and thermodynamics of Langmuir-Blodgett films and self-assembled monolayers. Its unique four-molecule unit cell provides a direct contrast to the packing of even-chain analogs, enabling studies on the fundamentals of molecular self-organization.

Physical Description

Solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

10.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

354.349780706 Da

Monoisotopic Mass

354.349780706 Da

Heavy Atom Count

25

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

77.0 - 79.0 °C

UNII

MUC9A0MS6V

Related CAS

93966-37-1 (lead salt)
94087-10-2 (aluminum salt)
98978-62-2 (calcium salt)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2433-96-7

Wikipedia

Tricosylic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

Dates

Last modified: 08-15-2023
1. Shantha NC and Ackman RG “Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters” Journal of Chromatography, Vol. 533 pp. 1-10, 19902. W. O/'Neill, S. McKee, and A. Clarke “Flaxseed (Linum usitatissimum) supplementation associated with reduced skin test lesional area in horses with Culicoides hypersensitivity” Can J Vet Res., Vol. 66(4) pp. 272–277, 20023. L. Bode et al. “Human and Bovine Milk Gangliosides Differ in Their Fatty Acid Composition” The Journal of Nutrition, Vol. 134(11) pp. 3016-3020, 2004

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